molecular formula C21H22N4O5S B2802122 2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 1251709-41-7

2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide

Cat. No. B2802122
CAS RN: 1251709-41-7
M. Wt: 442.49
InChI Key: VWJMJFJPYJADPQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of a pyridazine ring indicates that the compound may have aromatic properties. The methoxy and sulfamoyl groups are likely to influence the compound’s polarity and could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. For example, the methoxy group could potentially be cleaved under acidic conditions, and the pyridazine ring could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a pyridazine ring could contribute to the compound’s aromaticity and stability, while the methoxy and sulfamoyl groups could influence its solubility and reactivity .

Scientific Research Applications

Antinociceptive Activity

Studies have explored pyridazinone derivatives for their antinociceptive properties, demonstrating significant potential beyond aspirin in pain management. Compounds within this category have shown higher potency, with specific derivatives exhibiting the highest antinociceptive activity. This suggests a promising avenue for developing new analgesics based on pyridazinone structures (Doğruer, Şahin, Ünlü, & Ito, 2000).

Butyrylcholinesterase Inhibition

Pyridazinone derivatives have also been investigated for their ability to inhibit butyrylcholinesterase, an enzyme linked to Alzheimer's disease. Novel compounds demonstrated moderate inhibitory effects, offering a foundation for Alzheimer's treatment research. Kinetic and molecular docking studies provided insights into the inhibitory mechanisms, revealing that these compounds could serve as leads for developing selective inhibitors for therapeutic applications (Dundar et al., 2019).

Antimicrobial Agents

The synthesis of novel pyridazinone-based compounds and their evaluation as antimicrobial agents against various pathogenic microorganisms have been reported. Some derivatives exhibited promising antibacterial and antifungal activities, highlighting their potential as a new class of antimicrobials (Debnath & Ganguly, 2015).

Anticancer Agents

Research into the modification of pyridazinone and triazolopyridinyl structures has shown promising anticancer effects, with specific modifications enhancing antiproliferative activities against human cancer cell lines. These findings suggest that certain structural alterations in pyridazinone derivatives can lead to potent anticancer agents with reduced toxicity, offering potential therapeutic benefits (Wang et al., 2015).

Anti-inflammatory and Analgesic Agents

Syntheses of pyridazin-3(2H)-ones with substitutions have been explored for their anti-inflammatory and analgesic properties. Some derivatives were identified as promising candidates, exhibiting significant activity with minimal side effects, suggesting their potential as safer alternatives for treating inflammation and pain (Sharma & Bansal, 2016).

Mechanism of Action

Without specific information about the intended use of this compound, it’s difficult to speculate about its mechanism of action. If the compound is intended for use as a drug, its mechanism of action would depend on its interactions with biological molecules .

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the results of further studies. It could potentially be explored for use in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-30-19-5-3-2-4-17(19)18-10-11-21(27)25(24-18)14-20(26)23-13-12-15-6-8-16(9-7-15)31(22,28)29/h2-11H,12-14H2,1H3,(H,23,26)(H2,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJMJFJPYJADPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide

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